6-氯嘌呤核苷

概述

描述

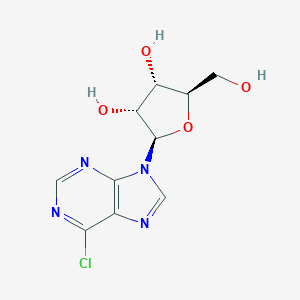

6-氯嘌呤核苷: 是一种嘌呤核苷类似物,化学式为C10H11ClN4O4 。它是嘌呤核苷的衍生物,其中嘌呤碱在第 6 位被氯原子取代。该化合物因其在生物化学和药理学研究中的重要作用而闻名,尤其是在酶动力学和底物特异性研究中。

科学研究应用

6-氯嘌呤核苷在科学研究中具有广泛的应用:

作用机制

6-氯嘌呤核苷的作用机制涉及它掺入核酸中,在那里它可以干扰 DNA 和 RNA 合成。 它充当参与核苷代谢的酶(如腺苷脱氨酶和肌苷单磷酸脱氢酶)的底物类似物 . 通过抑制这些酶,它会破坏核苷酸的合成,从而导致细胞增殖抑制和凋亡诱导 .

生化分析

Biochemical Properties

6-Chloropurine riboside, especially after phosphorylation to NMP, NDP, or NTP, is used as a purine substrate analogue in studies with enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic fibonuclease A .

Cellular Effects

Purine nucleosides, a group to which 6-Chloropurine riboside belongs, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Chloropurine riboside involves its interaction with various enzymes. For instance, it has been found to interact with Inosine-5’-monophosphate dehydrogenase 1 and 2 .

Temporal Effects in Laboratory Settings

It has been used in continuous flow synthesis of purine nucleoside esters, showing its stability under the experimental conditions .

Dosage Effects in Animal Models

It has been reported that the intraperitoneal LD50 of 6-Chloropurine riboside in rats was greater than 800 mg/kg .

Metabolic Pathways

6-Chloropurine riboside is involved in purine and pyrimidine salvage pathways . It interacts with enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic fibonuclease A .

准备方法

合成路线和反应条件: 6-氯嘌呤核苷可以通过多种方法合成。一种常见的方法是使 6-氯嘌呤与核糖衍生物缩合。 例如,6-氯嘌呤可以在路易斯酸催化剂存在下与 1-O-乙酰基-2,3,5-三-O-苯甲酰基-β-D-呋喃核糖反应,生成 6-氯嘌呤核苷 .

工业生产方法: 6-氯嘌呤核苷的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程可能包括通过结晶或色谱法进行纯化等步骤,以获得所需产物 .

化学反应分析

反应类型: 6-氯嘌呤核苷会发生多种化学反应,包括:

取代反应: 在适当的条件下,第 6 位的氯原子可以被其他亲核试剂取代,例如胺类或硫醇类.

氧化和还原反应: 核糖部分可以被氧化形成核糖内酯衍生物,或被还原形成脱氧核糖衍生物.

常见试剂和条件:

氧化反应: 可以在酸性或碱性条件下使用高锰酸钾或三氧化铬等试剂.

主要产物:

取代反应: 产物包括各种 6-取代嘌呤核苷,取决于所使用的亲核试剂.

氧化反应: 产物包括核糖内酯衍生物.

相似化合物的比较

类似化合物:

6-巯基嘌呤核苷: 与 6-氯嘌呤核苷类似,但第 6 位上是硫醇基而不是氯原子.

6-硫鸟嘌呤核苷: 在第 6 位含有硫醇基,用作抗肿瘤剂.

6-氮杂嘌呤核苷: 在第 6 位含有叠氮基,用于抗病毒研究.

独特性: 6-氯嘌呤核苷因其独特的氯原子取代而独一无二,赋予了其独特的化学性质和反应活性。 这使其成为研究酶动力学和开发基于核苷的治疗剂的宝贵工具 .

生物活性

6-Chloropurine riboside (6-CPR) is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article provides a comprehensive overview of the biological activity of 6-CPR, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

6-Chloropurine riboside has the molecular formula and a molecular weight of approximately 286.67 g/mol. Its structure consists of a ribofuranose sugar linked to a chlorinated purine base, which is crucial for its biological activity. The compound is known to exist in various forms and can be synthesized through different chemical methods .

The biological activity of 6-CPR is primarily attributed to its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage pathways. By inhibiting PNP, 6-CPR can disrupt nucleotide synthesis, which may lead to cytotoxic effects in rapidly dividing cells, such as cancer cells or virus-infected cells .

Antiviral Activity

Research has indicated that 6-CPR exhibits antiviral properties, particularly against hepatitis C virus (HCV). A study demonstrated that the compound could be biosynthesized using thermophilic microorganisms, achieving significant conversion rates. This suggests its potential use in developing antiviral therapies . Additionally, the compound has been explored as a precursor for synthesizing more potent antiviral agents through prodrug technology .

Anticancer Potential

The cytotoxic effects of 6-CPR on cancer cells have been documented in several studies. The compound's ability to inhibit cell proliferation is linked to its interference with nucleic acid synthesis. For instance, it has shown promise in inducing apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Research Findings and Case Studies

- Enzymatic Studies : In enzymatic assays, 6-CPR was found to be a substrate for PNP from E. coli, with varying levels of activity depending on the enzyme source. This highlights its potential utility in biochemical applications and drug design .

- Biosynthesis : A notable study reported the successful biosynthesis of 6-CPR using Geobacillus stearothermophilus, achieving conversion rates of up to 68%. This method offers a sustainable approach to producing nucleoside analogs for therapeutic use .

- Prodrug Development : The synthesis of kinetin riboside from 6-CPR was explored as part of prodrug technology aimed at enhancing cellular uptake and stability. This research indicates the versatility of 6-CPR as a starting material for developing novel therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.67 g/mol |

| CAS Number | 5399-87-1 |

| Antiviral Activity | Effective against HCV |

| Anticancer Activity | Induces apoptosis |

属性

IUPAC Name |

2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862810 | |

| Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7596-60-3, 5399-87-1, 2004-06-0 | |

| Record name | NSC407185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Chloropurine riboside can act as a substrate for various enzymes, including adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH). [, , , ]

- Interaction with ADA: ADA catalyzes the dechlorination of 6-chloropurine riboside, producing inosine and chloride ions. This reaction suggests that ADA can accommodate substrates with modifications at the 6-position of the purine ring. [, ]

- Interaction with IMPDH: 6-Chloropurine riboside can inactivate IMPDH by forming a covalent adduct with a cysteine residue in the enzyme's active site. This inactivation likely stems from the 6-chloro substituent, which can undergo nucleophilic aromatic substitution. [, ] The interaction is retarded by ligands that bind at the IMP-binding site, with the effectiveness being IMP > XMP > GMP >> AMP. []

ANone:

- Spectroscopic Data:

- UV-Vis Spectroscopy: 6-Chloropurine riboside exhibits a characteristic absorption maximum (λmax) at 263 nm. Upon reaction with IMPDH, this λmax shifts to 290 nm, indicating the formation of a 6-alkylmercaptopurine nucleotide. []

- NMR Spectroscopy: 1H-NMR studies have been conducted on 6-chloropurine riboside and its derivatives to characterize its structure and interactions with enzymes like ribonuclease A. [, , ]

A: 6-Chloropurine riboside itself doesn't possess inherent catalytic properties. It primarily serves as a substrate or inhibitor for enzymes like ADA and IMPDH. [, , ] Its applications mainly lie in:

- Enzyme mechanism studies: Investigating the catalytic mechanism and substrate specificity of enzymes like ADA and IMPDH. [, , , , ]

- Synthesis of modified nucleosides: Serving as a starting material for synthesizing various nucleoside derivatives with potential biological activities. This is achievable by utilizing the reactivity of the 6-chloro substituent towards nucleophilic aromatic substitution. [, , , , , , ]

A: Yes, molecular docking studies have been employed to investigate the potential of 6-chloropurine riboside derivatives as agonists for the A3 adenosine receptor. These simulations guide the design and selection of novel compounds with enhanced binding affinities and potential antiproliferative activities. [, ]

A: Research indicates that modifications at the 6-position of 6-chloropurine riboside can significantly impact its biological activity and interactions with enzymes. [, , ]

- 6-Substitution and ADA activity: Modifications at the 6-position can influence the dechlorination rate by ADA. For example, the presence of a methylthio group at the 6-position enhances the susceptibility towards dechlorination. []

- 6-Substitution and IMPDH activity: The 6-chloro substituent is crucial for IMPDH inactivation, as it enables covalent adduct formation with the active site cysteine. Modifications at this position could alter the reactivity towards cysteine and subsequently affect IMPDH inhibition. [, ]

- N6-Alkylation and antitumor activity: N6-Alkyl adenosine analogues, synthesized using 6-chloropurine riboside as a precursor, demonstrated antitumor properties in various in vitro and in vivo models. The size and nature of the N6-alkyl group influenced the potency and selectivity against different cancer cell lines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。